molecular formula C18H14F2N2O3 B12255920 N-(2,4-difluorophenyl)-4,6-dimethoxyquinoline-2-carboxamide

N-(2,4-difluorophenyl)-4,6-dimethoxyquinoline-2-carboxamide

Cat. No.: B12255920
M. Wt: 344.3 g/mol
InChI Key: DWEVVHNCNSBUBU-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4,6-dimethoxyquinoline-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

Molecular Formula

C18H14F2N2O3

Molecular Weight

344.3 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-4,6-dimethoxyquinoline-2-carboxamide

InChI

InChI=1S/C18H14F2N2O3/c1-24-11-4-6-14-12(8-11)17(25-2)9-16(21-14)18(23)22-15-5-3-10(19)7-13(15)20/h3-9H,1-2H3,(H,22,23)

InChI Key

DWEVVHNCNSBUBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2OC)C(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4,6-dimethoxyquinoline-2-carboxamide typically involves the condensation of 2,4-difluoroaniline with 4,6-dimethoxyquinoline-2-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable condensing agent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then treated with an amine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4,6-dimethoxyquinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline-2-carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

N-(2,4-difluorophenyl)-4,6-dimethoxyquinoline-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4,6-dimethoxyquinoline-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as mTOR and EGFR, which are involved in cell proliferation and survival pathways. The compound binds to the active sites of these enzymes, thereby blocking their activity and leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-fluorobenzamide
  • N-(2,4-difluorophenyl)-2’,4’-difluoro-4-hydroxybiphenyl-3-carboxamide

Uniqueness

N-(2,4-difluorophenyl)-4,6-dimethoxyquinoline-2-carboxamide stands out due to its unique combination of difluorophenyl and dimethoxyquinoline moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specificity towards its molecular targets, making it a promising candidate for further research and development .

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